1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid
Description
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring at the 2,3- and 3,6-positions, respectively. This structure is distinguished by two carboxylic acid groups at the 3- and 6-positions, which confer unique electronic and steric properties.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-4(5)1-2-6(11-7)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYPKFBTFHFYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Substitution
The Suzuki reaction is widely employed to introduce aryl or heteroaryl groups at the 5-position of 7-azaindole (pyrrolo[2,3-b]pyridine) precursors. For example, 5-bromo-7-azaindole undergoes coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water solvent system at 80°C (16 hours), yielding 5-aryl-7-azaindole derivatives. This step establishes the foundational aryl group necessary for subsequent functionalization.
Table 1: Representative Suzuki Coupling Conditions
| Substrate | Boronic Acid | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Bromo-7-azaindole | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | Dioxane/H₂O (2.5:1) | 80°C | 68% |
Bromination and Tosylation for Position-Specific Modification
Bromination at the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. For instance, treating 5-phenyl-7-azaindole with bromine in chloroform at 0°C–25°C for 30 minutes yields 3-bromo-5-phenyl-7-azaindole. Subsequent tosylation with p-toluenesulfonyl chloride (TsCl) under biphasic conditions (dichloromethane/NaOH) protects the nitrogen, facilitating further functionalization.
Carboxylic Acid Group Introduction
Direct Carboxylation via Metal-Mediated Reactions
Palladium-catalyzed carbonylation of brominated intermediates represents a direct route to carboxylic acids. For example, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine reacts with carbon monoxide (CO) in the presence of Pd(OAc)₂ and a phosphine ligand in methanol, yielding the corresponding 3-carboxylic acid derivative. However, this method requires high-pressure conditions and specialized equipment.
Hydrolysis of Ester Precursors
Methyl or ethyl esters are commonly hydrolyzed to carboxylic acids under basic conditions. In one protocol, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is treated with 2.5 N NaOH in methanol at 50°C for 30 minutes, followed by acidification with HCl to precipitate the carboxylic acid. Adapting this method for 3,6-diesters would involve selective hydrolysis, though competing side reactions may necessitate protecting group strategies.
Table 2: Ester Hydrolysis Conditions
| Ester Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 2.5 N NaOH | Methanol | 50°C | 85% |
Regioselective Synthesis of 3,6-Dicarboxylic Acid Derivatives
Sequential Bromination-Carboxylation
A two-step approach involves brominating the 3- and 6-positions followed by palladium-catalyzed carboxylation. For example:
- Bromination : 1H-pyrrolo[2,3-b]pyridine is treated with excess NBS in carbon tetrachloride under reflux (5 hours) to yield 3,6-dibromo-1H-pyrrolo[2,3-b]pyridine.
- Carboxylation : The dibrominated intermediate undergoes carbonylation with Pd(OAc)₂, Xantphos, and CO in methanol/water at 100°C, producing the dicarboxylic acid.
Oxidative Methods for Carboxyl Group Installation
Oxidation of methyl groups provides an alternative pathway. For instance, 3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is oxidized with KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C) to yield the dicarboxylic acid. This method avoids metal catalysts but requires stringent control of reaction conditions to prevent over-oxidation.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-rich pyrrole ring favors electrophilic attack at the 3-position, while the pyridine nitrogen directs substitution to the 6-position. Achieving simultaneous functionalization at both positions remains challenging. Mixed solvent systems (e.g., CHCl₃/AcOH) and low temperatures (−40°C) improve selectivity.
Protecting Group Compatibility
Tosyl groups are frequently used to protect the pyrrole nitrogen during bromination or carboxylation. However, harsh hydrolysis conditions (e.g., 6 N HCl, reflux) may degrade the core structure. Alternative protecting groups, such as tert-butoxycarbonyl (Boc), offer improved stability under acidic conditions.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Methods
| Method | Steps | Overall Yield | Scalability | Cost |
|---|---|---|---|---|
| Sequential Bromination-Carboxylation | 3 | 42% | Moderate | High |
| Oxidative Methyl Group Oxidation | 2 | 55% | High | Low |
| Hydrolysis of Diesters | 2 | 68% | High | Moderate |
The oxidative approach offers the highest yield and scalability but is limited to substrates with preinstalled methyl groups. In contrast, bromination-carboxylation provides greater flexibility for diverse substitution patterns.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition occurs through the binding of the compound to the receptor’s active site, preventing the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)
- Structure : These analogs (e.g., 10a–c) share a pyrrolopyridine core but differ in substituent positions (carboxylic acid at position 2) and additional groups (e.g., Cl, OMe at position 5) .
- Synthesis: Prepared via NaOH-mediated hydrolysis of ethyl esters in ethanol under reflux (1–2 hours), yielding 71–95% depending on substituents .
- Key Differences: Mono-carboxylic acid vs. dicarboxylic acid in the target compound. Substituents (Cl, OMe) in 10b–c enhance lipophilicity compared to the unsubstituted dicarboxylic acid.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: A complex imidazo-pyridine derivative with ester groups (positions 5,6), a nitroaryl group, and a cyano substituent .
- Properties :
- Key Differences :
- Esterified carboxylates (vs. free acids in the target compound).
- Reduced solubility in polar solvents due to bulky nitro and phenethyl groups.
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid
Research Findings and Implications
- Dicarboxylic Acids vs. In contrast, esterified analogs (e.g., 1l) are more lipophilic, favoring membrane permeability in drug design .
- Substituent Effects : Chloro and methoxy groups in 10b–c reduce synthetic yields (71–80%) compared to unsubstituted 10a (95%), highlighting steric/electronic challenges in functionalization .
- Fused Ring Position : The 2,3-b fusion in the target compound may enhance π-stacking interactions compared to 3,2-c isomers, influencing crystallinity or binding affinity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.
- Molecular Formula : C₉H₆N₂O₄
- Molecular Weight : 206.15 g/mol
- CAS Number : 99066-81-6
This compound primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are crucial in various signaling pathways associated with cell proliferation and survival, making them significant targets in cancer treatment.
Target Interaction
- Inhibition of FGFRs : The compound binds to FGFRs, inhibiting their activity and preventing downstream signaling that promotes tumor growth.
- Biochemical Pathways : The inhibition affects pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cell survival and proliferation.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC₅₀ Value (µM) | Effect |
|---|---|---|
| Breast Cancer (4T1) | 7.0 | Inhibition of proliferation and induction of apoptosis |
| Other Tumor Cells | Varies | Significant inhibition of migration and invasion |
Research indicates that the compound not only inhibits cell growth but also induces apoptosis in cancer cells. For instance, one study reported that a derivative of this compound showed IC₅₀ values of 7 nM against FGFR1 and 9 nM against FGFR2, highlighting its potency as a therapeutic agent .
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Antiproliferative Activity :
- Research on Migration and Invasion :
Q & A
Q. How can researchers design robust stability studies for aqueous formulations of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
